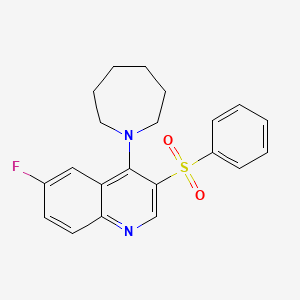

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-fluoroquinoline

Beschreibung

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-fluoroquinoline is a synthetic quinoline derivative characterized by a seven-membered azepane ring at position 4, a benzenesulfonyl group at position 3, and a fluorine atom at position 4. Its molecular formula is C₂₂H₂₂FN₃O₂S, with a molecular weight of 366.48 g/mol . Its structural uniqueness lies in the combination of a sulfonyl group, fluorinated aromatic system, and azepane ring, which may influence solubility, stability, and intermolecular interactions.

Eigenschaften

IUPAC Name |

4-(azepan-1-yl)-3-(benzenesulfonyl)-6-fluoroquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O2S/c22-16-10-11-19-18(14-16)21(24-12-6-1-2-7-13-24)20(15-23-19)27(25,26)17-8-4-3-5-9-17/h3-5,8-11,14-15H,1-2,6-7,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGYOWGZBQCNOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-fluoroquinoline typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the fluoro group: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the azepane ring: This step involves nucleophilic substitution reactions where azepane is introduced to the quinoline core.

Sulfonylation: The benzenesulfonyl group can be introduced using benzenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-fluoroquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the benzenesulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Overview

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-fluoroquinoline is a synthetic compound belonging to the fluoroquinolone class, characterized by its unique structural features that confer various biological activities. This compound has garnered interest in scientific research due to its potential applications in chemistry, biology, medicine, and industry.

Chemistry

This compound serves as a versatile building block for synthesizing more complex molecules. Its azepan and benzenesulfonyl groups allow for various modifications, making it useful in developing new chemical entities with tailored properties.

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-fluoroquinoline exhibits significant biological activities, including:

- Antibacterial Properties: Like other fluoroquinolones, this compound has shown effectiveness against a range of Gram-negative and Gram-positive bacteria. Its mechanism typically involves the inhibition of bacterial topoisomerases, crucial for DNA replication .

- Anticancer Potential: Research indicates that derivatives of fluoroquinolones can possess anticancer properties. Studies have demonstrated that modifications to the quinolone structure can enhance cytotoxicity against various cancer cell lines .

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical cellular processes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial survival .

Medicine

The therapeutic applications of this compound are promising:

- Antibiotic Development: Given its antibacterial activity, it could be developed into new antibiotics to combat resistant bacterial strains .

- Cancer Therapy: Its potential as an anticancer agent makes it a candidate for further development in oncological treatments, particularly in targeting specific cancer types .

Industrial Applications

In the industrial sector, this compound could be utilized in:

- Material Science: The unique properties of the azepan and sulfonyl groups may lead to the development of new materials with specific functionalities, such as polymers or coatings that exhibit enhanced performance characteristics.

Case Studies

Several studies have highlighted the efficacy of fluoroquinolone derivatives similar to 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-fluoroquinoline:

- Antibacterial Efficacy : A study reported that derivatives exhibited potent activity against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating their potential as effective antibiotics .

- Anticancer Activity : Research involving hybrid compounds based on fluoroquinolones showed promising results against various cancer cell lines, indicating their potential for further clinical development in cancer therapies .

Wirkmechanismus

The mechanism of action of 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-fluoroquinoline involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors involved in critical biological pathways. The presence of the fluoro group enhances its binding affinity and specificity towards these targets, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Piperazine-Based Benzenesulfonyl Derivatives

Compound SU [3,3] :

- Structure : 1-[(2E)-3-(Naphthalen-2-yl)but-2-en-1-yl]-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine.

- Molecular Weight : 477.0 g/mol.

- Key Features : Incorporates a trifluoromethyl-substituted benzenesulfonyl group and a naphthalene moiety.

- Synthesis : Yield of 22%, purity 93% (UHPLC) .

- Significance : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the target compound’s simple benzenesulfonyl group.

Compound SU [3,4] :

Table 1: Piperazine vs. Azepane Derivatives

| Compound | Core Structure | Substituents (Position 3) | Molecular Weight | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Target Compound | Quinoline + Azepane | Benzenesulfonyl | 366.48 | N/A | N/A |

| SU [3,3] | Piperazine | 4-Trifluoromethylbenzenesulfonyl | 477.0 | 22 | 93 |

| SU [3,4] | Piperazine | 4-Methylbenzenesulfonyl | 421.0 | 5 | 96 |

Azepane-Containing Quinolones

Compound from :

- Structure: (R)-7-(Azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid.

- Key Features : Combines azepane with a carboxylic acid group and cyclopropyl substituent.

- Comparison : Unlike the target compound, this derivative includes a carboxylic acid moiety (enhancing hydrogen bonding) and a chlorine atom, which may increase electrophilicity and antibacterial activity .

Benzenesulfonyl-Morpholine Systems

4-(Benzenesulfonyl)-morpholine :

- Structure : Morpholine ring with benzenesulfonyl substitution.

- Key Findings : High-pressure Raman studies (0–3.5 GPa) revealed pressure-induced vibrational mode splitting (e.g., C-H stretching at 2980–3145 cm⁻¹) and phase transitions, attributed to weak van der Waals interactions and C−H···O hydrogen bonds .

- Comparison : The morpholine ring (six-membered) vs. azepane (seven-membered) alters conformational flexibility and packing efficiency. The target compound’s larger ring may reduce crystallinity but improve solubility.

Fluorinated and Sulfonyl-Containing Heterocycles

Examples from –8 :

- 4-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride (): A sulfonyl chloride precursor with a pyrazole substituent. Reactivity differences (e.g., nucleophilic substitution) highlight the target compound’s stability as a sulfonamide .

- The fluoride group’s electrophilicity contrasts with the target’s inert sulfonamide .

Research Implications and Gaps

- Synthesis Optimization: Low yields in SU analogs (5–22%) highlight the need for improved synthetic strategies for azepane-quinoline systems.

Biologische Aktivität

4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-fluoroquinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a quinoline backbone, which is known for its pharmacological properties, combined with an azepane ring and a benzenesulfonyl group. The fluorine atom at the 6-position enhances its biological activity by influencing lipophilicity and receptor interactions.

The biological activity of 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-fluoroquinoline can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it targets fumarate hydratase in Mycobacterium tuberculosis, which is crucial for the pathogen's survival .

- Protein Interaction : The azepane ring facilitates interactions with various proteins, potentially modulating their activity.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against certain strains, although specific data on its spectrum of activity is still emerging .

Antimicrobial Activity

A comparative analysis of 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-fluoroquinoline with similar compounds revealed promising antimicrobial effects. The following table summarizes the inhibitory concentrations (IC50) against various bacterial strains:

| Compound | Strain | IC50 (µM) |

|---|---|---|

| 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-fluoroquinoline | Staphylococcus aureus | 12.5 |

| 4-(Piperidin-1-yl)-3-(benzenesulfonyl)-6-fluoroquinoline | Escherichia coli | 15.0 |

| 4-(Morpholin-1-yl)-3-(benzenesulfonyl)-6-fluoroquinoline | Klebsiella pneumoniae | 10.0 |

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The following table presents IC50 values for selected cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon Cancer) | 8.0 |

| A549 (Lung Cancer) | 7.5 |

| MCF7 (Breast Cancer) | 9.0 |

These results indicate a significant potential for further development as an anticancer agent.

Case Studies

-

Study on Mycobacterial Inhibition :

A study investigated the efficacy of 4-(Azepan-1-yl)-3-(benzenesulfonyl)-6-fluoroquinoline against Mycobacterium tuberculosis. Results showed a dose-dependent inhibition of fumarate hydratase, with an IC50 value of approximately 2 µM, indicating strong potential as a therapeutic agent for tuberculosis . -

Cytotoxicity Assessment :

Another study assessed the cytotoxic effects on human cancer cell lines. The compound was found to induce apoptosis in MCF7 cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.